molecular formula C13H16O B8735774 2-tert-butyl-1-indanone CAS No. 38206-36-9

2-tert-butyl-1-indanone

Cat. No.: B8735774
CAS No.: 38206-36-9
M. Wt: 188.26 g/mol
InChI Key: VASMGYPAFMJRNM-UHFFFAOYSA-N
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Description

2-tert-Butyl-1-indanone is a high-purity chemical compound featuring the privileged 1-indanone scaffold, a structure of significant importance in organic and medicinal chemistry research. Derivatives of 1-indanone are extensively investigated for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development. Scientific studies have highlighted 1-indanones and their analogues as potent frameworks with antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . Furthermore, this class of compounds shows promise in the treatment of neurodegenerative diseases, such as Alzheimer's, and has applications in agrochemical research as effective insecticides, fungicides, and herbicides . The tert-butyl group on the indanone core can influence the compound's stereoelectronic properties, potentially enhancing its binding affinity to biological targets or modulating its metabolic stability. The synthesis of 1-indanone derivatives often involves innovative methods, such as one-pot syntheses in ionic liquids or intramolecular Friedel-Crafts cyclizations, to achieve high purity and yield . As a key intermediate, this compound enables researchers to explore novel chemical space and develop new therapeutic and agrochemical agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

38206-36-9

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-tert-butyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O/c1-13(2,3)11-8-9-6-4-5-7-10(9)12(11)14/h4-7,11H,8H2,1-3H3

InChI Key

VASMGYPAFMJRNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of indan with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid, nitrating agents like nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-tert-butyl-1-indanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various indanone derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-indanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For instance, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Structural Analogs of Substituted Indanones

The following table compares 2-tert-butyl-1-indanone with structurally related indanone derivatives:

Compound Name Substituents Molecular Formula Key Features (Inferred from Evidence)
This compound tert-butyl at C2 C₁₃H₁₆O Steric hindrance at C2; potential use in synthesis or materials science.
5,7-di-tert-Butyl-3,3-dimethyl-1-indanone tert-butyl at C5/C7; methyl at C3 C₁₉H₂₈O Enhanced thermal stability; applications in functional materials.
Indapyrophenidone Pyrrolidinyl and phenyl groups C₂₁H₂₃NO Psychoactive properties; analyzed via HRMS and NMR for forensic identification.
Key Observations:
  • In contrast, 5,7-di-tert-butyl-3,3-dimethyl-1-indanone has multiple substituents that may stabilize the molecule through hyperconjugation or steric shielding .
  • Functional Group Diversity: Indapyrophenidone, while sharing a bicyclic backbone, incorporates a pyrrolidinyl-phenethyl group, conferring psychoactive properties distinct from the inert tert-butyl-substituted indanones .

Physicochemical Properties

Though direct data on this compound are absent in the evidence, comparisons can be inferred:

  • Solubility : Tert-butyl groups generally decrease water solubility due to hydrophobicity. This contrasts with polar derivatives like indapyrophenidone, which may exhibit higher solubility in organic solvents .
  • Stability : Bulky substituents (e.g., tert-butyl) enhance thermal stability by hindering molecular vibrations and oxidative degradation. This is critical for industrial applications, as seen in similar functional materials .

Analytical Differentiation

Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential to distinguish this compound from analogs. For example:

  • HRMS: Differentiates compounds based on exact molecular mass (e.g., this compound: ~188.12 g/mol vs. 5,7-di-tert-butyl-3,3-dimethyl-1-indanone: ~272.21 g/mol).
  • NMR: Substituent positions alter chemical shifts; the tert-butyl group in this compound would produce distinct ¹³C NMR signals compared to analogs with substitutions at C5/C7 .

Q & A

Q. What methods are recommended for resolving contradictory data in this compound’s reported biological activities (e.g., anti-cancer vs. cytotoxic effects)?

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